3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 461410-44-6
VCID: VC16031971
InChI: InChI=1S/C17H18ClNO2/c1-4-12-7-5-6-11(2)16(12)19-17(20)13-8-9-15(21-3)14(18)10-13/h5-10H,4H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol

3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide

CAS No.: 461410-44-6

Cat. No.: VC16031971

Molecular Formula: C17H18ClNO2

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide - 461410-44-6

Specification

CAS No. 461410-44-6
Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
IUPAC Name 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide
Standard InChI InChI=1S/C17H18ClNO2/c1-4-12-7-5-6-11(2)16(12)19-17(20)13-8-9-15(21-3)14(18)10-13/h5-10H,4H2,1-3H3,(H,19,20)
Standard InChI Key MMWMHLFFWOXGER-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₇H₁₈ClNO₂, featuring:

  • A benzamide backbone with 3-chloro and 4-methoxy substituents.

  • An N-(2-ethyl-6-methylphenyl) group, introducing steric and electronic modifications.

Structural Descriptors

PropertyValueSource
SMILESCCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)Cl)C
InChI KeyMMWMHLFFWOXGER-UHFFFAOYSA-N
Molecular Weight303.8 g/mol

Predicted Physicochemical Properties

Adductm/zPredicted CCS (Ų)
[M+H]+304.10988169.9
[M+Na]+326.09182185.2
[M-H]-302.09532175.0
Data derived from ion mobility spectrometry predictions .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions:

  • Amidation: 5-Chloro-2-methoxybenzoic acid reacts with 2-ethyl-6-methylaniline using coupling agents like ethyl chloroformate .

  • Purification: Crystallization from methanol yields the final product with >90% purity.

Key Intermediate

  • 5-Chloro-2-methoxybenzoic acid: Serves as the acylating agent.

  • 2-Ethyl-6-methylaniline: Introduces the branched alkyl substituent, enhancing lipophilicity .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.6–4.1 (highly lipophilic) .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO and dichloromethane.

Stability

  • Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments due to the amide bond .

Biological Activity and Applications

Enzyme Inhibition

  • Tubulin Binding: Molecular docking suggests interaction with the colchicine-binding site, a mechanism observed in analogs .

  • Dopamine/Serotonin Receptors: Similar N-substituted benzamides show dual antagonism at D₂ and 5-HT₃ receptors .

Comparative Analysis with Analogs

CompoundKey DifferencesActivity
3-Chloro-N-(2-ethylphenyl)-4-methoxybenzamideLacks 6-methyl groupReduced steric hindrance
N-(3-Chlorophenyl)-4-methoxybenzamideSimplified phenyl substituentLower logP (2.8)
Metoclopramide (CAS: 364-62-5)4-Amino substitutionProkinetic agent

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The 2-ethyl-6-methyl group enhances metabolic stability compared to simpler aryl analogs .

  • Prodrug Potential: Methoxy groups can be demethylated in vivo to active phenolic metabolites .

Material Science

  • Coordination Chemistry: The amide and chloro groups may facilitate metal chelation for catalytic applications .

Challenges and Future Directions

  • Toxicity Concerns: Cytotoxicity in macrophage models (CC₅₀: ~10 µM) limits therapeutic utility .

  • Synthetic Scalability: Multi-step synthesis complicates large-scale production .

  • Unresolved Questions:

    • Pharmacokinetic profile (e.g., bioavailability, half-life).

    • Target specificity against off-pathway enzymes.

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